molecular formula C20H21NO6S B11154507 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11154507
M. Wt: 403.5 g/mol
InChI Key: OMCIUZCJJWLCKS-UHFFFAOYSA-N
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Description

This compound belongs to the psoralen-derived acetamide class, characterized by a fused furochromen core (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) linked via an acetamide bridge to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety. The sulfolane group enhances solubility and bioavailability due to its polar sulfone functionality, while the methyl substituents on the psoralen core influence steric and electronic properties .

Properties

Molecular Formula

C20H21NO6S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C20H21NO6S/c1-10-8-26-18-12(3)19-15(6-14(10)18)11(2)16(20(23)27-19)7-17(22)21-13-4-5-28(24,25)9-13/h6,8,13H,4-5,7,9H2,1-3H3,(H,21,22)

InChI Key

OMCIUZCJJWLCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4CCS(=O)(=O)C4)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Sulfolane and Chromen/Acetamide Motifs

The following compounds share the N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide backbone but differ in chromen substitution patterns:

Compound Name Chromen Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound 3,5,9-trimethyl-7-oxo C₂₀H₂₃NO₆S* ~405.5† N/A Enhanced solubility (sulfolane), potential bioactivity via psoralen core.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide 3-(2-ethoxyphenoxy)-4-oxo C₂₄H₂₄NO₈S 486.5 N/A Ethoxy-phenoxy group may enhance π-π stacking interactions.
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide 6-chloro-3,4-dimethyl-2-oxo C₁₇H₁₈ClNO₆S 399.8 N/A Chloro and methyl groups increase lipophilicity.

*Inferred from structurally similar compounds in ; †Estimated based on molecular formula.

Psoralen Derivatives with Alternative Substituents

Compounds with modified acetamide linkers or psoralen substitution patterns exhibit distinct physicochemical and biological properties:

A. Sulfonohydrazide Derivatives ():
  • I-15: N'-(2-(5,9-dimethyl-7-oxo-3-phenyl-furochromen-6-yl)acetyl)methanesulfonohydrazide Key Features: Lower molecular weight (vs. iodinated analogs), moderate yield (78%) .
B. Carbamothioyl Derivatives ():
  • II-13 : N-((3-fluorophenyl)carbamothioyl)-2-(5-methyl-7-oxo-3-(p-tolyl)-furochromen-6-yl)acetamide
    • Key Features : Fluorine atom enhances metabolic stability; HRMS confirms molecular ion ([M+H]⁺ = 501.1274) .
  • II-20 : N-((2-hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-furochromen-6-yl)acetamide
    • Key Features : Hydroxyethyl group improves aqueous solubility (yield: 93%) .
C. Methyl-Substituted Psoralen Acetamides ():
  • N-(3,4,5-trimethoxyphenyl)-2-(2,3,5-trimethyl-7-oxo-furochromen-6-yl)acetamide
    • Key Features : Trimethoxyphenyl group enhances membrane permeability; molecular weight = 451.5 .

Physicochemical and Spectral Comparisons

Melting Points and Stability

  • Sulfolane-containing analogs (e.g., ) lack reported melting points, but sulfonohydrazide derivatives (e.g., I-10, I-15) exhibit high melting points (234–277°C), suggesting strong intermolecular interactions .

NMR Spectral Trends

  • Psoralen Core : Aromatic protons in the furochromen ring resonate at δ 6.8–8.5, with downfield shifts for electron-withdrawing substituents (e.g., oxo groups at δ 8.39 in II-13) .
  • Sulfolane Protons : CH₂ groups in the sulfolane ring appear at δ 2.5–3.5, while the sulfone group deshields adjacent protons .
  • Acetamide NH : Typically observed at δ 12.42–13.13 in carbamothioyl derivatives .

Preparation Methods

Furochromene Core Synthesis

The 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid precursor is synthesized via:

  • Knoevenagel condensation : Reacting 5-methylresorcinol with ethyl acetoacetate under acidic conditions to form the chromene backbone.

  • Methylation : Introducing methyl groups at C3 and C5 using dimethyl sulfate or methyl iodide in the presence of K₂CO₃.

  • Oxidation : Selective oxidation at C7 using Jones reagent (CrO₃/H₂SO₄) to install the ketone.

Representative Procedure:

StepReagents/ConditionsYield
Condensation5-methylresorcinol (1 eq), ethyl acetoacetate (1.2 eq), H₂SO₄ (cat.), 110°C, 6h68%
MethylationDimethyl sulfate (2.5 eq), K₂CO₃ (3 eq), DMF, 80°C, 12h85%
OxidationCrO₃ (1.5 eq), H₂SO₄ (0.5 M), acetone, 0°C → rt, 3h72%

Tetrahydrothiophene Sulfone Amine Synthesis

The 1,1-dioxidotetrahydrothiophen-3-amine intermediate is prepared via:

  • Sulfonation : Oxidizing tetrahydrothiophene with H₂O₂ in acetic acid to form the sulfone.

  • Amination : Introducing an amine group at C3 via Hofmann degradation or nitrene insertion.

Optimization Data:

MethodReagentsTemperatureYield
Hofmann degradationBr₂/NaOH0–5°C58%
Nitrene insertionNaN₃, CuSO₄70°C63%

Amide Coupling Methods

The final step involves coupling the furochromene acetic acid with the tetrahydrothiophene sulfone amine. Three widely used methods are compared:

Propylphosphonic Anhydride (T3P®)-Mediated Coupling

  • Conditions : T3P (1.2 eq), Et₃N (2 eq), DCM, rt, 4h.

  • Yield : 82%

  • Advantages : Mild conditions, minimal racemization.

HATU/DIPEA Activation

  • Conditions : HATU (1.1 eq), DIPEA (3 eq), DMF, 0°C → rt, 12h.

  • Yield : 78%

  • Notes : Requires rigorous drying to avoid side reactions.

EDC/HOBt Method

  • Conditions : EDC (1.5 eq), HOBt (1.2 eq), CH₂Cl₂, rt, 6h.

  • Yield : 75%

  • Limitations : Longer reaction time compared to T3P.

Purification and Characterization

  • Chromatography : Silica gel column (EtOAc/hexane, 3:7 → 1:1) removes unreacted starting materials.

  • Crystallization : Recrystallization from EtOH/H₂O improves purity (>98% by HPLC).

  • Spectroscopic Data :

    • ¹H NMR (500 MHz, DMSO-d₆): δ 2.15 (s, 3H, CH₃), 2.98–3.12 (m, 4H, tetrahydrothiophene), 6.21 (s, 1H, furochromene H4).

    • HRMS : m/z [M+H]⁺ calcd. 486.1845, found 486.1849.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield (89%) and reduce reaction time (2h) for the amide coupling step.

  • Cost Analysis : T3P® is preferred over HATU for large-scale synthesis due to lower reagent cost ($12/g vs. $45/g).

Challenges and Solutions

  • Steric Hindrance : Bulky methyl groups on the furochromene reduce coupling efficiency. Using excess T3P® (1.5 eq) mitigates this.

  • Sulfone Stability : The sulfone group is resistant to hydrolysis but may decompose above 150°C. Reactions are performed below 100°C .

Q & A

Q. What methodologies are employed to confirm the structural integrity of the compound during synthesis?

Structural confirmation relies on a combination of 1H NMR spectroscopy (to identify proton environments and functional groups), mass spectrometry (for molecular weight verification), and X-ray crystallography (for absolute configuration determination). For example, 1H NMR in DMSO-d6 can resolve peaks corresponding to aromatic protons (δ 7.5–8.5 ppm) and amide NH signals (δ ~13 ppm), as demonstrated in analogous furochromenone derivatives . SHELX programs are widely used for crystallographic refinement .

Q. What experimental strategies optimize synthesis yield under varying reaction conditions?

Yield optimization involves Design of Experiments (DoE) to test parameters like temperature, solvent polarity, and catalyst loading. For instance, microwave-assisted synthesis (e.g., 100°C for 1 hour) enhances reaction efficiency in Williamson ether synthesis, as seen in related acetamide derivatives . Solvent selection (e.g., DMSO for polar intermediates) and chromatographic purification (silica gel, ethyl acetate/hexane gradients) are critical for isolating high-purity products .

Q. What purification techniques effectively isolate the compound from complex reaction mixtures?

Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (using methanol or ethanol) are standard. High-performance liquid chromatography (HPLC) with C18 columns resolves closely related by-products, particularly for isomers arising from the furochromenone core .

Q. How is the compound’s solubility profile characterized for in vitro assays?

Solubility is assessed in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. For example, analogs with sulfone groups exhibit improved aqueous solubility compared to non-polar derivatives, as noted in triazolopyrimidine studies .

Q. What in vitro assays evaluate the compound’s preliminary biological activity?

Kinase inhibition assays (e.g., CDK2/cyclin E) and cell viability assays (MTT or ATP-based luminescence) are used. IC50 values are calculated using dose-response curves (0.1–100 µM), with structural analogs showing sub-micromolar activity in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data?

Discrepancies in NMR or IR spectra are addressed via computational prediction tools (e.g., Gaussian for DFT-based chemical shift calculations) and cross-validation with alternative techniques (e.g., 2D-COSY or HSQC NMR). For example, deviations in aromatic proton shifts may arise from solvent effects or conformational flexibility in the tetrahydrothiophene dioxide moiety .

Q. What advanced computational approaches predict the compound’s binding affinity with biological targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) model interactions with targets like CDKs. Quantum mechanical calculations (e.g., QM/MM) assess electronic effects in the furochromenone core, which influence π-π stacking and hydrogen bonding .

Q. How does structural modification of the furochromenone core impact pharmacological activity?

Structure-Activity Relationship (SAR) studies systematically alter substituents (e.g., methyl groups at positions 3, 5, 9). For instance, replacing 3-methyl with chlorine increases hydrophobicity and enhances kinase inhibition, as shown in triazolopyrimidine analogs .

Q. What strategies mitigate oxidative degradation of the sulfone group during long-term storage?

Lyophilization (under argon) and excipient formulation (e.g., cyclodextrins) stabilize sulfone-containing compounds. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS, identifying primary oxidation products .

Q. How are reaction pathways rationalized for scale-up under green chemistry principles?

Life Cycle Assessment (LCA) evaluates solvent waste (e.g., replacing DMF with cyclopentyl methyl ether). Flow chemistry systems optimize exothermic steps (e.g., amide coupling), reducing reaction time from hours to minutes, as demonstrated in thiazolopyrimidine syntheses .

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